molecular formula C8H13NO2 B1139858 (2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 105307-53-7

(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B1139858
CAS No.: 105307-53-7
M. Wt: 155.19 g/mol
InChI Key: OQHKEWIEKYQINX-YURFNIAASA-N
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Description

(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by hydrogenation to achieve the desired stereochemistry. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography. The scalability of the synthesis process is crucial for its application in large-scale production, particularly for pharmaceutical uses.

Chemical Reactions Analysis

Types of Reactions

(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further saturate the bicyclic ring system.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated bicyclic compounds. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of advanced materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which (2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Pyrrole derivatives: Compounds with a pyrrole ring system, offering different reactivity and applications.

Uniqueness

What sets (2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid apart is its specific stereochemistry and bicyclic structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.

Properties

CAS No.

105307-53-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5?,6-,7?/m1/s1

InChI Key

OQHKEWIEKYQINX-YURFNIAASA-N

Isomeric SMILES

C1C[C@@H]2C(C1)CC(N2)C(=O)O

SMILES

C1CC2CC(NC2C1)C(=O)O

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O

Origin of Product

United States

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